Bienvenue dans la boutique en ligne BenchChem!

4-Sulfocalix[6]arene Hydrate

Hemocompatibility Drug delivery safety Biomedical host molecule

4-Sulfocalixarene Hydrate (CAS 102088-39-1), also referred to as p-sulfonatocalixarene or SC6, is a water-soluble macrocyclic receptor belonging to the sulfonatocalix[n]arene family. Its structure comprises six phenolic units linked by methylene bridges, with sulfonic acid groups at the para-position of each upper rim, yielding a molecular formula of C42H36O24S6·xH2O and an anhydrous molecular weight of 1117.1 g/mol.

Molecular Formula C42H36O24S6
Molecular Weight 1117.1 g/mol
CAS No. 102088-39-1
Cat. No. B025538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfocalix[6]arene Hydrate
CAS102088-39-1
Molecular FormulaC42H36O24S6
Molecular Weight1117.1 g/mol
Structural Identifiers
SMILESC1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C1=CC(=C7)S(=O)(=O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C42H36O24S6/c43-37-19-1-20-8-32(68(52,53)54)10-22(38(20)44)3-24-12-34(70(58,59)60)14-26(40(24)46)5-28-16-36(72(64,65)66)18-30(42(28)48)6-29-17-35(71(61,62)63)15-27(41(29)47)4-25-13-33(69(55,56)57)11-23(39(25)45)2-21(37)9-31(7-19)67(49,50)51/h7-18,43-48H,1-6H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)
InChIKeyBXOUPTJVBGEDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Sulfocalix[6]arene Hydrate (CAS 102088-39-1): Physical Identity and Compound-Class Positioning for Scientific Procurement


4-Sulfocalix[6]arene Hydrate (CAS 102088-39-1), also referred to as p-sulfonatocalix[6]arene or SC6, is a water-soluble macrocyclic receptor belonging to the sulfonatocalix[n]arene family [1]. Its structure comprises six phenolic units linked by methylene bridges, with sulfonic acid groups at the para-position of each upper rim, yielding a molecular formula of C42H36O24S6·xH2O and an anhydrous molecular weight of 1117.1 g/mol [1]. The compound exhibits a melting point of 246°C (decomposition) and is freely soluble in water, which distinguishes it from non-sulfonated calixarenes that require organic solvents [2]. Commercially available at ≥95% purity (HPLC), this hexameric host occupies a structurally intermediate position between the tetrameric 4-sulfocalix[4]arene and the octameric 4-sulfocalix[8]arene, with a cavity size, conformational flexibility, and charge density profile that produce quantifiable differences in guest recognition, biological compatibility, and application performance [1][2].

Why 4-Sulfocalix[6]arene Hydrate Cannot Be Substituted with SC4 or SC8 Without Consequence: The Quantitative Rationale for Size-Specific Procurement


Within the sulfonatocalix[n]arene series, cavity size governs every performance parameter—molecular recognition selectivity, guest binding stoichiometry, biological membrane perturbation, and drug solubilization efficiency [1][2]. Experimental evidence demonstrates that 4-sulfocalix[4]arene, 4-sulfocalix[6]arene, and 4-sulfocalix[8]arene are not interchangeable: SC4 fails to accommodate sterically demanding guests that SC6 binds avidly [2]; SC8 induces 30% hemolysis at concentrations where SC6 causes only 8% [1]; and SC6 uniquely decreases rather than increases the aqueous solubility of nifedipine, whereas SC8 enhances it approximately 3-fold [1]. The following quantitative evidence guide documents precisely where and by how much 4-sulfocalix[6]arene diverges from its closest analogs, enabling data-driven procurement decisions grounded in assay-specific performance requirements.

4-Sulfocalix[6]arene Hydrate: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Hemolytic Toxicity: SC6 Exhibits 3.75-Fold Lower Erythrocyte Lysis Than SC8 at Equivalent Molar Concentration

In a direct head-to-head comparison of parent para-sulphonato-calix[n]arenes against human erythrocytes, 4-sulfocalix[6]arene (SC6) induced 8% hemolysis at 200 mM, substantially lower than the 30% hemolysis caused by 4-sulfocalix[8]arene (SC8) at the identical concentration, while 4-sulfocalix[4]arene (SC4) produced only 0.5% hemolysis [1]. The 3.75-fold differential between SC6 and SC8 is attributed to the larger hydrophobic surface area of the octameric macrocycle, which more effectively disrupts erythrocyte membrane integrity [1]. This positions SC6 as the intermediate-toxicity candidate within the series—offering a larger guest-accessible cavity than SC4 without the pronounced membranolytic risk of SC8.

Hemocompatibility Drug delivery safety Biomedical host molecule

AIM2 Inflammasome Inhibition: SC6 Is Pharmacologically Active Where SC4 Is Completely Inert

In a comparative screen of 4-sulfonic calix[n]arenes for AIM2 inflammasome inhibition, 4-sulfocalix[6]arene (SC6) inhibited poly dA:dT-induced cell death with an IC50 of 2.20 μM and IL-1β release with an IC50 of 3.00 μM in LPS-primed murine BMDMs [1]. By stark contrast, 4-sulfocalix[4]arene (SC4) exhibited no inhibitory activity against AIM2 inflammasome formation up to 100 μM—a >45-fold concentration window of complete inactivity—while 4-sulfocalix[8]arene (SC8) was the most potent inhibitor (IC50 191 nM for cell death, 214 nM for IL-1β) [1]. SC6 also inhibited cGAS-STING-dependent IFN-β release with an IC50 of 10.72 μM, demonstrating a multi-target DNA-sensor inhibition profile absent in SC4 [1]. 4-tert-Butyl calix[6]arene, lacking sulfonate groups, was unable to prevent AIM2-dependent cell death or IL-1β release, confirming that sulfonate functionality—not merely cavity size—is essential for activity [1].

Inflammasome inhibition DNA-driven inflammation Immunology tool compound

Organochlorine Pesticide Recognition: SC6 Binds Heptachlor Where SC4 Fails, Yet Rejects Endosulfan Where SC8 Binds—Demonstrating Cavity-Size-Gated Molecular Selectivity

Electrochemical binding experiments in aqueous solution revealed that 4-sulfocalix[6]arene (SC6) forms a stable complex with the organochlorine pesticide heptachlor, whereas the smaller 4-sulfocalix[4]arene (SC4) is incapable of binding this guest, as confirmed by the absence of any detectable electrochemical response [1]. Conversely, SC6 is unable to bind endosulfan despite its chemical similarity to heptachlor—while 4-sulfocalix[8]arene (SC8) binds endosulfan with a stability constant of 4.7 × 10^5 M^-1 [1]. This binary selectivity pattern—SC6 binds heptachlor but not endosulfan; SC4 binds neither; SC8 binds both—establishes that the hexameric cavity imposes a steric cutoff between these two cyclodiene pesticides (molecular volumes differing by approximately the presence of the endosulfan sulfite ester bridge). Molecular dynamics simulations confirmed that heptachlor adopts multiple equally populated configurations within the SC6 cavity, with non-specific hydrophobic interactions dominating complex stability [1].

Environmental sensing Molecular recognition Pesticide detection

Oxaliplatin Complexation: p-SC6 Delivers ~8-Fold Cytotoxicity Enhancement Against MCF-7 Breast Adenocarcinoma Versus ~3-Fold for p-SC4

In a direct comparative study of host-guest complexes between oxaliplatin and p-sulfonatocalix[n]arenes (n=4,6), the p-SC6 complex exhibited a higher stability constant (K = 6.3 × 10^4 M^-1) than the p-SC4 complex (K = 5.07 × 10^4 M^-1), corresponding to complexation free energies of −6.52 and −6.39 kcal/mol, respectively [1]. Critically, in MCF-7 breast adenocarcinoma cells, the oxaliplatin/p-SC6 complex displayed approximately 8-fold greater cytotoxic potency than free oxaliplatin, compared to only approximately 3-fold enhancement for the oxaliplatin/p-SC4 complex [1]. Against HT-29 colorectal cancer cells, both complexes showed roughly 2-fold enhancement over free drug [1]. Both complexes maintained 1:1 stoichiometry, and p-SC4 alone showed no significant decrease in cell viability, whereas p-SC6 alone exhibited some intrinsic cytotoxic effects [1]. The enhanced activity of the p-SC6 complex is attributed to improved aqueous solubility and bioavailability of the encapsulated oxaliplatin, combined with the greater conformational flexibility of the hexameric host facilitating cellular uptake [1].

Cancer drug delivery Platinum chemotherapy Supramolecular nanocarrier

Nifedipine Solubilization: SC6 Produces a Solubility Decrease Whereas SC8 Enhances Solubility ~3-Fold—A Critical Negative Selectivity Marker for Formulation Scientists

In a systematic phase-solubility study of nifedipine complexation with 4-sulphonic calix[n]arenes, 4-sulfocalix[8]arene (SC8) enhanced nifedipine solubility the most—approximately 3 times the control at 0.008 M and pH 5—while 4-sulfocalix[4]arene (SC4) produced a modest approximately 1.5-fold enhancement [1]. Remarkably, 4-sulfocalix[6]arene (SC6) decreased the aqueous solubility of nifedipine relative to control under the same conditions [1]. A follow-up in vivo study confirmed that complexation with SC6 and SC8 significantly increased nifedipine oral bioavailability in Sprague-Dawley rats; however, SC6 complexation also promoted the greatest extent of oxidative degradation of nifedipine to its nitroso-pyridine derivative [2]. Thermal analysis and ESI-MS confirmed that nifedipine forms complexes with all three calixarenes in a size-dependent manner, with SC8 forming the most stable and soluble complexes, SC6 intermediate, and SC4 the weakest [2].

Drug solubilization Pharmaceutical formulation Poorly soluble drugs

Evidence-Backed Application Scenarios Where 4-Sulfocalix[6]arene Hydrate Is the Preferred Procurement Choice Over SC4 and SC8


AIM2 Inflammasome-Targeted Anti-Inflammatory Drug Discovery: SC6 as the Minimal Active Pharmacophore

For research programs targeting DNA-driven inflammatory diseases (e.g., post-stroke immunosuppression, systemic lupus erythematosus, atherosclerosis), 4-sulfocalix[6]arene Hydrate is the smallest member of the sulfonatocalixarene series that retains AIM2 inhibitory activity—SC4 is completely inactive at concentrations up to 100 μM [1]. SC6 inhibits AIM2-dependent cell death with an IC50 of 2.20 μM, provides additional cGAS-STING pathway inhibition (IFN-β IC50 10.72 μM), and offers a hemolytic toxicity profile (8% at 200 mM) that is 3.75-fold more favorable than SC8 (30%) [1][2]. This combination of pharmacological activity with reduced erythrocyte lysis makes SC6 the preferred starting point for medicinal chemistry optimization of DNA-sensor antagonists, particularly where systemic administration is envisioned.

Size-Discriminative Pesticide Sensor Development Requiring Heptachlor-Specific Detection

For electrochemical or optical sensor platforms designed to detect organochlorine pesticide contamination in environmental water samples, 4-sulfocalix[6]arene Hydrate provides a unique binary selectivity gate: it binds heptachlor (unlike SC4, which binds no cyclodiene pesticides) while rejecting endosulfan (unlike SC8, which binds both indiscriminately with K = 4.7 × 10^5 M^-1) [3]. This cavity-size-gated molecular discrimination eliminates the cross-reactivity problem inherent to larger or smaller calixarene receptors, enabling heptachlor-specific sensing without interference from chemically similar co-contaminants such as endosulfan.

Oxaliplatin Nanocarrier Formulation for Breast Adenocarcinoma—Maximized Cytotoxic Potency Gain

In supramolecular drug delivery formulations targeting MCF-7 breast adenocarcinoma, p-sulfocalix[6]arene (p-SC6) delivers an approximately 8-fold enhancement in oxaliplatin cytotoxicity over the free drug, compared to only approximately 3-fold for p-SC4, with a correspondingly higher host-guest stability constant (6.3 × 10^4 vs 5.07 × 10^4 M^-1) [4]. This 2.67-fold advantage in potency gain over the tetrameric host supports the selection of SC6 for preclinical development of calixarene-based oxaliplatin formulations, particularly where dose reduction to minimize platinum-associated systemic toxicity is a therapeutic goal.

Biomedical Host Molecule Requiring Balanced Cavity Capacity and Hemocompatibility—The Intermediate-Toxicity Sweet Spot

For applications in intravenous drug delivery, biomolecular recognition in physiological media, or any scenario where the host carrier contacts blood components, 4-sulfocalix[6]arene Hydrate occupies a quantitatively defined intermediate position: it induces only 8% erythrocyte hemolysis at 200 mM, compared to 30% for SC8, while providing sufficient cavity volume to accommodate guests such as alkaloids with binding constants exceeding 10^5 M^-1 (e.g., aloperine K = 20.55 × 10^6 M^-1) [2][5]. This balanced profile—larger cavity than SC4 without the pronounced membranolytic risk of SC8—positions SC6 as the preferred procurement choice when guest molecular volume exceeds SC4 capacity but hemocompatibility excludes SC8.

Quote Request

Request a Quote for 4-Sulfocalix[6]arene Hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.